molecular formula C21H19IN2O4S B5136515 2-iodo-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzamide

2-iodo-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzamide

Cat. No. B5136515
M. Wt: 522.4 g/mol
InChI Key: FMTILYUUNWQRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as IMSPB and is a member of the sulfonamide class of compounds. IMSPB has been found to possess various biochemical and physiological effects, making it a promising candidate for future drug development.

Mechanism of Action

The mechanism of action of IMSPB is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to a reduction in inflammation, cancer cell growth, and bacterial growth.
Biochemical and Physiological Effects:
IMSPB has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. IMSPB has also been found to inhibit the growth of various bacterial strains by disrupting their cellular processes.

Advantages and Limitations for Lab Experiments

IMSPB possesses several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been found to be effective against various disease targets, making it a versatile compound. However, there are also limitations to its use. IMSPB has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its use.

Future Directions

There are several future directions for the research and development of IMSPB. One potential direction is the development of new antibiotics based on the structure of this compound. Additionally, it may be possible to optimize the synthesis of IMSPB to improve its solubility and overall effectiveness. Further research is also needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Overall, IMSPB is a promising compound that has the potential to make significant contributions to the field of medicine.

Synthesis Methods

The synthesis of IMSPB involves several steps, including the reaction of 4-aminobenzenesulfonamide with 2-methoxy-5-methylbenzoyl chloride to form the intermediate compound. This intermediate is then reacted with 2-iodobenzoyl chloride to form the final product, IMSPB. The synthesis of this compound has been optimized to ensure high yields and purity.

Scientific Research Applications

IMSPB has been extensively studied for its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. IMSPB has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been found to be effective against various bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-iodo-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19IN2O4S/c1-14-7-12-20(28-2)19(13-14)24-29(26,27)16-10-8-15(9-11-16)23-21(25)17-5-3-4-6-18(17)22/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTILYUUNWQRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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